2-Aminophenylboronic acid hydrochloride

Overview

Description

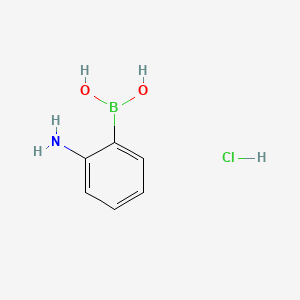

2-Aminophenylboronic acid hydrochloride is a useful synthesis intermediate . It is used in the synthesis of quinolines by reacting with alpha, beta unsaturated ketones . Its hydrochloride derivative is used in the preparation of designed boronate ligands for glucose-selective holographic sensors .

Synthesis Analysis

While specific synthesis methods for 2-Aminophenylboronic acid hydrochloride were not found in the search results, it’s worth noting that boronic acids and their derivatives are commonly synthesized through reactions involving organometallic compounds .Molecular Structure Analysis

The molecular structure of 2-Aminophenylboronic acid involves a phenyl (benzene) ring with an amino group (NH2) and a boronic acid group (B(OH)2) attached . In certain conditions, it has been found to exist in a dimeric form .Chemical Reactions Analysis

2-Aminophenylboronic acid hydrochloride is used as a reactant in the preparation of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It is also used in the preparation of designed boronate ligands for glucose-selective holographic sensors .Scientific Research Applications

Preparation of Small Molecules

2-Aminophenylboronic acid hydrochloride is used in the preparation of small molecules with a trihydroxybenzene motif. These molecules serve as pan-selectin antagonists and potential anti-inflammatory agents .

Designing Boronate Ligands

This compound is also used in the preparation of designed boronate ligands for glucose-selective holographic sensors . This application is particularly useful in the field of diabetes research and treatment.

Synthesis of Indolo Benzazepines

2-Aminophenylboronic acid hydrochloride can be used in the synthesis of Indolo [3,4-cd] benzazepines via Pictet-Spengler-type cyclizations . These compounds have potential applications in medicinal chemistry.

Creation of Antimicrobial Peptideomimetics

This compound is involved in the creation of antimicrobial amphiphilic aryl peptideomimetics . These peptideomimetics have potential applications in combating antibiotic-resistant bacterial infections.

Synthesis of Pyridoquinazolines

2-Aminophenylboronic acid hydrochloride is used in the synthesis of pyridoquinazolines via intramolecular electrophilic substitution reactions . Pyridoquinazolines are a class of compounds that have shown potential in various biological applications.

Synthesis of Thienopyridine Derivatives

This compound is also used in the synthesis of thienopyridine derivatives . Thienopyridines are a class of drugs that inhibit platelet aggregation and are used to prevent thrombosis.

Safety and Hazards

Future Directions

While specific future directions for 2-Aminophenylboronic acid hydrochloride were not found in the search results, the compound’s use in the synthesis of glucose-selective holographic sensors suggests potential applications in the development of new diagnostic tools . Additionally, its role in the preparation of pan-selectin antagonists indicates potential therapeutic applications .

Mechanism of Action

Target of Action

2-Aminophenylboronic acid hydrochloride primarily targets proteins and enzymes that contain diol groups. These targets include various glycoproteins and enzymes involved in carbohydrate metabolism. The boronic acid moiety forms reversible covalent bonds with diol-containing molecules, which is crucial for its biological activity .

Mode of Action

The compound interacts with its targets through the formation of boronate esters . This interaction involves the boronic acid group binding to the diol groups on the target molecules. This binding can inhibit the function of enzymes by blocking their active sites or altering their conformation, leading to changes in their activity .

Biochemical Pathways

2-Aminophenylboronic acid hydrochloride affects pathways related to carbohydrate metabolism and signal transduction . By inhibiting enzymes involved in these pathways, the compound can alter glucose metabolism and cellular signaling processes. This can lead to downstream effects such as changes in cellular energy levels and altered gene expression .

Pharmacokinetics

The pharmacokinetics of 2-Aminophenylboronic acid hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is typically absorbed through passive diffusion and distributed throughout the body. It is metabolized primarily in the liver and excreted via the kidneys. These properties influence its bioavailability and the duration of its action in the body .

Result of Action

At the molecular level, the action of 2-Aminophenylboronic acid hydrochloride results in the inhibition of enzyme activity and modulation of protein function . This can lead to reduced glucose levels in cells and altered cellular signaling. At the cellular level, these changes can affect cell growth, differentiation, and apoptosis .

Action Environment

The efficacy and stability of 2-Aminophenylboronic acid hydrochloride are influenced by environmental factors such as pH, temperature, and the presence of other ions or molecules. The compound is more stable and effective in neutral to slightly acidic conditions. High temperatures and extreme pH levels can reduce its stability and efficacy .

properties

IUPAC Name |

(2-aminophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,9-10H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDASZCYRKGSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586012 | |

| Record name | (2-Aminophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminophenylboronic acid hydrochloride | |

CAS RN |

863753-30-4 | |

| Record name | (2-Aminophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminophenylboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

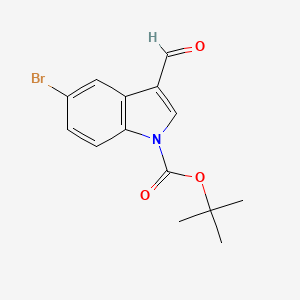

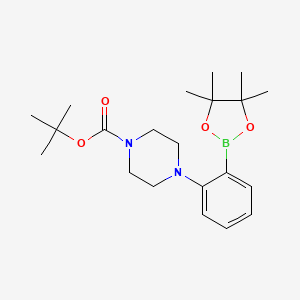

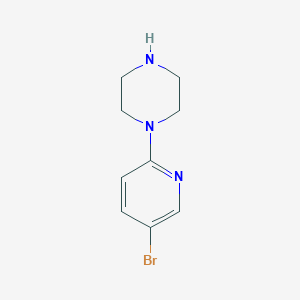

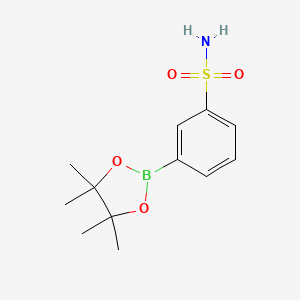

Feasible Synthetic Routes

Q & A

Q1: What makes 2-aminophenylboronic acid hydrochloride useful in synthesizing fluorescent silicon nanoparticles (SiNPs)? []

A1: 2-Aminophenylboronic acid hydrochloride acts as a reducing agent in the green synthesis of SiNPs. [] This means it facilitates the reduction of a silicon precursor, in this case, 3-[2-(2-aminoethylamino)ethylamino]propyl-trimethoxysilane (AEEA), to form SiNPs. The presence of both amine and boronic acid functionalities likely contributes to its reducing ability and interaction with the silicon precursor. The resulting SiNPs exhibit yellow-green fluorescence, making them promising for various applications. []

Q2: Can 2-aminophenylboronic acid hydrochloride be used in synthesizing other compounds besides SiNPs? []

A2: Yes, 2-aminophenylboronic acid hydrochloride plays a crucial role in synthesizing isocryptolepine, an antimalarial natural product. [] It serves as a reactant, providing the building block for the quinoline core of isocryptolepine. The molecule undergoes a Suzuki–Miyaura cross-coupling reaction followed by a palladium-catalyzed intramolecular C–H activation/C–N bond formation to yield the final product. [] This example showcases the versatility of 2-aminophenylboronic acid hydrochloride in constructing complex molecules with potential medicinal applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)